molecular formula C13H22N4 B1531818 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine CAS No. 2097952-77-5

1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine

Cat. No.: B1531818
CAS No.: 2097952-77-5
M. Wt: 234.34 g/mol
InChI Key: HPQHVJUIDZYAHX-UHFFFAOYSA-N
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Description

1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine is a chemical compound that has recently gained attention in the field of scientific research. It features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge, and a pyrimidine ring substituted with a tert-butyl group at the 6-position.

Preparation Methods

The synthesis of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Coupling of the pyrimidine and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the two rings, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Chemical Reactions Analysis

1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the amine group.

    Coupling Reactions: The compound can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds

Scientific Research Applications

1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine can be compared with other similar compounds, such as:

    Piperidine: A simple six-membered ring containing five methylene bridges and one amine bridge.

    Pyridine: A six-membered ring containing one nitrogen atom.

    Piperazine: A six-membered ring containing two nitrogen atoms.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyrimidine rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(6-tert-butylpyrimidin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-13(2,3)11-7-12(16-9-15-11)17-6-4-5-10(14)8-17/h7,9-10H,4-6,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQHVJUIDZYAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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